Iron phosphide (FeP), formally designated as ferric phosphorus(-3) anion (CAS 12023-53-9), is a transition metal phosphide highly sought after in advanced energy storage and electrocatalysis sectors. Commercially, its value is anchored in its high theoretical specific capacity (926 mAh/g) for alkali-metal ion batteries and its robust, platinum-like catalytic activity for the hydrogen evolution reaction (HER) in acidic media[1]. Unlike generic iron compounds, phase-pure FeP features a 1:1 iron-to-phosphorus stoichiometry that dictates a specific insertion-conversion electrochemical mechanism and provides optimal surface termination sites for proton reduction[2]. For industrial buyers, procuring high-purity FeP is critical, as the exact phase composition directly governs both the reversible capacity in battery anodes and the charge transfer resistance in commercial electrolyzers.
Substituting FeP with lower-phosphorus phases (such as Fe2P or Fe3P) or generic iron oxides fundamentally compromises end-product performance. In battery manufacturing, FeP's 1:1 stoichiometry enables a unique two-step insertion-conversion reaction (forming an intermediate LiFeP phase before full conversion to Li3P and Fe), which is responsible for its exceptionally high theoretical capacity of 926 mAh/g [1]. Lower-phosphorus analogs like Fe2P cannot yield the same lithium or sodium storage density per formula unit [2]. In electrocatalytic applications, crude or mixed-phase iron phosphides exhibit unpredictable surface terminations, leading to significantly higher charge transfer resistances and overpotentials [3]. Consequently, using generic substitutes results in lower energy density in cells and higher power consumption in electrolyzers, making phase-pure FeP a non-negotiable procurement requirement for high-performance applications.
For high-energy-density battery anodes, FeP significantly outperforms traditional intercalation materials. While commercial graphite is theoretically limited to 372 mAh/g, FeP boasts a theoretical capacity of 926 mAh/g due to its multi-electron conversion mechanism [1]. When formulated into carbon composites (FeP@C) to buffer volume expansion, practical reversible capacities routinely exceed 800 mAh/g, representing a >100% increase over standard graphite baselines [2].
| Evidence Dimension | Theoretical and Reversible Specific Capacity |
| Target Compound Data | 926 mAh/g (theoretical); ~829 mAh/g (practical in composite) |
| Comparator Or Baseline | Graphite (372 mAh/g theoretical/practical) |
| Quantified Difference | >2x higher specific capacity |
| Conditions | Lithium-ion half-cell/full-cell cycling |
Procuring FeP allows battery manufacturers to drastically increase the energy density of anode formulations compared to standard graphite.
In the context of the Hydrogen Evolution Reaction (HER), FeP serves as a highly active, non-noble metal alternative to Platinum. While commercial 20% Pt/C achieves near-zero overpotential, optimized FeP nanostructures achieve an overpotential of just 58 mV at a current density of 10 mA/cm2 in 0.5 M H2SO4 [1]. This compares highly favorably against generic non-noble catalysts that typically require >150 mV to reach the same current density, minimizing the power input penalty while eliminating platinum costs [2].
| Evidence Dimension | HER Overpotential at 10 mA/cm2 |
| Target Compound Data | 58 mV |
| Comparator Or Baseline | Generic non-noble metals (>150 mV) and Pt/C (~0-36 mV) |
| Quantified Difference | Near-noble performance with >90 mV improvement over generic transition metal baselines |
| Conditions | 0.5 M H2SO4 acidic electrolyte |
Enables electrolyzer manufacturers to replace expensive platinum-group metals with a highly abundant, cost-effective alternative without severe efficiency losses.
A major procurement consideration for conversion-type anodes is their processability into stable matrices to prevent pulverization. Pure FeP experiences significant volume expansion (~202%), leading to rapid capacity decay (e.g., dropping to ~219 mAh/g)[1]. However, FeP is highly compatible with carbon-based formulation workflows. When processed into a graphene oxide or porous carbon matrix (FeP@C), the composite maintains a highly stable reversible capacity of ~508 mAh/g over 100 cycles in Sodium-Ion Batteries (SIBs), representing a 132% increase in practical retained capacity over unformulated FeP [2].
| Evidence Dimension | Retained Specific Capacity in SIBs |
| Target Compound Data | 508.8 mAh/g (FeP@Carbon composite) |
| Comparator Or Baseline | 219.1 mAh/g (Unformulated pure FeP) |
| Quantified Difference | 132% increase in retained capacity via carbon formulation |
| Conditions | Sodium-ion cycling at 100 mA/g for 100 cycles |
Demonstrates that FeP can be easily integrated into standard industrial carbon-coating processes to resolve volume expansion issues and yield commercial-grade SIB anodes.
FeP is the right choice for battery manufacturers developing next-generation high-capacity anodes. Because of its 926 mAh/g theoretical capacity and proven compatibility with carbon-matrix formulations, it serves as an ideal active material to replace or supplement traditional graphite in both Lithium-Ion and Sodium-Ion battery workflows [1].
For industrial hydrogen production, FeP is highly suited as a cathode material in Polymer Electrolyte Membrane (PEM) water electrolyzers. Its low HER overpotential (58 mV at 10 mA/cm2) in acidic media allows manufacturers to eliminate expensive Pt/C catalysts while maintaining commercially viable power input requirements [2].
FeP is an excellent starting material or core component for developing bifunctional oxygen/hydrogen electrocatalysts (OER/HER). Its phase-pure structure provides a reliable baseline for doping (e.g., with Ni or Co) to create advanced air cathodes for rechargeable metal-air batteries, ensuring reproducible charge transfer kinetics[3].
Flammable